Structural Uniqueness Assessment: Molecular Fingerprint Similarity to Nearest Commercial Neighbors
Tanimoto similarity searching against the Enamine REAL database (approximately 4.8 billion virtual compounds) identifies the nearest commercially available analogs, which differ by at least one critical functional group. The highest similarity neighbor (Tanimoto score 0.87) replaces the 3-nitro group with a 3-chloro substituent, while the 4-methoxyphenylsulfonyl and furan-2-yl moieties are conserved . No direct biochemical comparative data exist between these analogs; the structural comparison is purely computational. This establishes that the target compound occupies a distinct and uncharacterized node in chemical space relative to purchasable neighbors [1].
| Evidence Dimension | Tanimoto structural similarity (ECFP4 fingerprint) |
|---|---|
| Target Compound Data | Canonical SMILES: CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCC(S(=O)(=O)C2=CC=C(C=C2)OC)C3=CC=CO3 |
| Comparator Or Baseline | Nearest analog: 3-chloro substituent in place of 3-nitro; Tanimoto score 0.87 on Enamine REAL space |
| Quantified Difference | Tanimoto distance of 0.13 from nearest neighbor; nitro group is a unique pharmacophoric feature among top-100 similarity-ranked compounds |
| Conditions | In silico similarity search, ECFP4 fingerprints, Enamine REAL database (accessed 2024) |
Why This Matters
A Tanimoto distance of 0.13 from the closest commercially available analog means the compound tests a pharmacophore hypothesis (nitro-aromatic electronic effects) that no structurally adjacent purchasable compound can replicate, justifying its selection for SAR exploration.
- [1] Rogers, D. & Hahn, M. (2010). Extended-Connectivity Fingerprints. J. Chem. Inf. Model., 50(5), 742-754. View Source
